molecular formula C24H27N3O6 B11124607 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11124607
M. Wt: 453.5 g/mol
InChI Key: MFFKMMPLNFDTLC-UHFFFAOYSA-N
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Description

4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of pyrroloquinazolines This compound is characterized by its unique structure, which includes an isopropyl group, a dioxo group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrroloquinazoline core. This can be achieved through a condensation reaction between an anthranilic acid derivative and an isocyanate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through a nucleophilic substitution reaction using a trimethoxyphenyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

1,5-dioxo-4-propan-2-yl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C24H27N3O6/c1-14(2)26-22(29)16-8-6-7-9-17(16)27-20(28)10-11-24(26,27)23(30)25-15-12-18(31-3)21(33-5)19(13-15)32-4/h6-9,12-14H,10-11H2,1-5H3,(H,25,30)

InChI Key

MFFKMMPLNFDTLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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